molecular formula C12H17N B14687078 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- CAS No. 33494-18-7

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl-

Cat. No.: B14687078
CAS No.: 33494-18-7
M. Wt: 175.27 g/mol
InChI Key: HFPUEPLWTACRID-UHFFFAOYSA-N
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Description

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime using zinc dust in a mixture of acetic acid and acetic anhydride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Commonly involves the use of reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride can yield alcohol derivatives .

Scientific Research Applications

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is not fully understood. it is believed to interact with specific molecular targets, such as receptors in the nervous system, which could explain its potential analgesic effects. The exact pathways and molecular interactions are subjects of ongoing research .

Properties

CAS No.

33494-18-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-methyl-3,4,5,6-tetrahydro-2H-1-benzazocine

InChI

InChI=1S/C12H17N/c1-13-10-6-2-3-7-11-8-4-5-9-12(11)13/h4-5,8-9H,2-3,6-7,10H2,1H3

InChI Key

HFPUEPLWTACRID-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC2=CC=CC=C21

Origin of Product

United States

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